Uridine monophosphate-uridine

Catalog No.
S1926124
CAS No.
2415-43-2
M.F
C18H23N4O14P
M. Wt
550.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uridine monophosphate-uridine

CAS Number

2415-43-2

Product Name

Uridine monophosphate-uridine

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

Molecular Formula

C18H23N4O14P

Molecular Weight

550.4 g/mol

InChI

InChI=1S/C18H23N4O14P/c23-5-7-14(13(28)16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)12(27)15(35-8)21-3-1-9(24)19-17(21)29/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1

InChI Key

KXSPLNAXPMVUEC-NCOIDOBVSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O

Synonyms

Up-U, UpU, uridine monophosphate-uridine, uridylyl(3'-5')uridine

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=O)NC4=O)CO)O)O

Description

UpU is a nucleobase-containing molecular entity.

Uridine monophosphate, also known as uridylic acid or uridine 5'-monophosphate, is a nucleotide that plays a crucial role in the biosynthesis of ribonucleic acid (RNA). It belongs to the class of organic compounds known as pyrimidine ribonucleoside monophosphates, which are characterized by a phosphate group linked to a ribose sugar and the nucleobase uracil. The molecular formula for uridine monophosphate is C9H13N2O9PC_9H_{13}N_2O_9P, and it has a molecular weight of approximately 324.18 g/mol . This compound is ubiquitous across all forms of life, from bacteria to humans, and is essential for various cellular processes.

  • Formation: It is synthesized from orotidine 5'-monophosphate through a decarboxylation reaction, catalyzed by the enzyme orotidylate decarboxylase .
  • Conversion: Uridine monophosphate can be converted into uridine diphosphate via the action of UMP-CMP kinase, which adds another phosphate group .
  • Degradation: It can also undergo hydrolysis to yield uridine and inorganic phosphate, a reaction that is facilitated by various phosphatases.

These reactions highlight its dynamic role as both a precursor and product in nucleotide metabolism.

Uridine monophosphate exhibits several biological activities:

  • RNA Synthesis: As a key component of RNA, uridine monophosphate serves as a building block for ribonucleotide synthesis, which is vital for protein synthesis and gene expression.
  • Cognitive Function: Research indicates that supplementation with uridine monophosphate may enhance cognitive performance. In animal studies, it has been shown to improve memory and learning capabilities when combined with other nutrients like choline and docosahexaenoic acid .
  • Neuroprotective Effects: Uridine monophosphate has been implicated in neuroprotection, potentially aiding in the recovery of neuronal function following injury or stress.

Uridine monophosphate can be synthesized through various methods:

  • Phosphorylation of Uridine: Uridine can be phosphorylated by uridine kinase to form uridine monophosphate directly from uridine.
  • Decarboxylation of Orotidine 5'-Monophosphate: This enzymatic reaction involves converting orotidine 5'-monophosphate into uridine monophosphate .
  • Chemical Synthesis: Laboratory synthesis can also be achieved through chemical means involving the coupling of uracil with ribose followed by phosphorylation.

Uridine monophosphate has several applications across different fields:

  • Nutritional Supplements: It is used in dietary supplements aimed at enhancing cognitive function and supporting brain health.
  • Pharmaceuticals: Investigated for potential therapeutic roles in treating neurodegenerative diseases and cognitive disorders.
  • Biotechnology: Employed in molecular biology techniques, particularly in RNA synthesis and manipulation.

Research on uridine monophosphate interactions reveals its significance in metabolic pathways:

  • Enzyme Interactions: It interacts with various enzymes involved in nucleotide metabolism, including kinases and phosphatases. For instance, its conversion to uridine diphosphate involves UMP-CMP kinase .
  • Nutritional Synergy: Studies have shown that combining uridine monophosphate with other compounds like choline can enhance neurocognitive effects, suggesting synergistic interactions that may benefit brain health .

Uridine monophosphate shares similarities with other nucleotides but possesses unique characteristics that set it apart:

Compound NameMolecular FormulaKey Features
Cytidine MonophosphateC9H13N3O9PContains cytosine; involved in RNA synthesis
Adenosine MonophosphateC10H13N5O7PContains adenine; critical for energy transfer (ATP)
Guanosine MonophosphateC10H13N5O8PContains guanine; involved in signaling pathways

Uniqueness of Uridine Monophosphate

Uridine monophosphate is distinct due to its specific role in RNA biosynthesis as well as its potential cognitive enhancing properties when supplemented. Unlike other nucleotides, it has demonstrated specific benefits in brain health through dietary supplementation.

XLogP3

-5.8

Sequence

UU

Other CAS

2415-43-2

Wikipedia

[(2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl hydrogen (S)-phosphate

Dates

Modify: 2024-02-18

Explore Compound Types